molecular formula C11H21BrO B8221006 11-Bromoundecanal CAS No. 70326-40-8

11-Bromoundecanal

Cat. No.: B8221006
CAS No.: 70326-40-8
M. Wt: 249.19 g/mol
InChI Key: TXIFFCXBKFWXFJ-UHFFFAOYSA-N
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Description

11-Bromoundecanal (CAS 75767-70-5) is a valuable organic building block characterized by a terminal bromine atom and an aldehyde functional group on a linear 11-carbon alkyl chain. This bifunctionality makes it a versatile precursor in various research applications, particularly in organic synthesis and materials science. The compound is an ω-haloaldehyde, a class of reagents commonly used to introduce elongated hydrocarbon chains with reactive termini. The aldehyde group is a highly versatile intermediate that can undergo transformations such as reductions to alcohols, oxidations to carboxylic acids, and reductive aminations to amines, or serve as an electrophile in nucleophilic addition reactions. Concurrently, the terminal bromine acts as a good leaving group for nucleophilic substitution reactions, including the formation of carbon-carbon bonds in alkylation processes or the creation of ethers and thioethers. A key research application involves its use as a precursor in the synthesis of heterocyclic compounds and as a starting material for the preparation of novel surfactants or liquid crystals, where the aldehyde can be used to construct more complex head groups. Researchers also utilize this bromoaldehyde in the synthesis of macrocyclic compounds and for the functionalization of surfaces or polymers through its reactive sites. When handling this compound, standard safety protocols for halogenated compounds should be followed. It is likely air and light-sensitive, and recommended storage is in a cool, dark place, potentially under inert gas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

11-bromoundecanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h11H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFFCXBKFWXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499813
Record name 11-Bromoundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70326-40-8
Record name 11-Bromoundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The oxidation of 11-bromoundecanol (1 ) to 11-bromo-1-undecanal (2 ) employs a biphasic system comprising dichloromethane (DCM) and water. The catalytic system includes TEMPO (0.11 equivalents), tetrabutylammonium chloride (TBAC, 0.08 equivalents), and NCS (1.1 equivalents). The reaction is buffered with sodium bicarbonate (5 equivalents) and potassium carbonate (0.5 equivalents) to maintain a pH conducive to the oxidation of primary alcohols.

The mechanism proceeds via the TEMPO-mediated conversion of the primary alcohol to the corresponding aldehyde, with NCS regenerating the active oxoammonium species. The biphasic system enhances reaction efficiency by facilitating the separation of aqueous and organic phases, minimizing side reactions.

Synthetic Procedure

  • Reaction Setup : A solution of 11-bromoundecanol (31.8 mmol) in DCM (200 mL) is combined with TEMPO, TBAC, and the bicarbonate/carbonate buffer under argon.

  • Oxidation : NCS is added portion-wise over 10 minutes, and the mixture is stirred vigorously for 3 hours.

  • Workup : The reaction is quenched with aqueous sodium thiosulfate, and the organic layer is extracted, washed with brine, dried over sodium sulfate, and concentrated.

  • Purification : Column chromatography (hexane/ethyl acetate) yields 11-bromo-1-undecanal as a white solid (85% yield).

Table 1: Optimization of Oxidation Conditions

ParameterOptimal ValueImpact on Yield
Oxidant (NCS)1.1 equivalentsMaximizes conversion
TEMPO Loading0.11 equivalentsBalances cost and efficiency
Solvent SystemDCM/H₂O (2:3 v/v)Enhances phase separation
Reaction Time3 hoursCompletes oxidation

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.76 (t, J = 1.8 Hz, 1H, CHO), 3.41 (t, J = 6.8 Hz, 2H, CH₂Br), 1.85 (quintet, J = 7.2 Hz, 2H, CH₂), 1.45–1.25 (m, 14H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 202.99 (CHO), 44.04 (CH₂Br), 32.95–22.20 (aliphatic chain).

  • IR : Strong absorption at 1720 cm⁻¹ (C=O stretch).

Scalability and Industrial Applicability

The TEMPO/NCS method is scalable to multigram quantities (20–30 g) with minimal yield reduction (78–85%). Key considerations for industrial adaptation include:

  • Cost Efficiency : TEMPO’s catalytic loading reduces reagent costs.

  • Safety : NCS is handled under inert conditions to prevent exothermic decomposition.

  • Waste Management : Aqueous waste streams contain bicarbonate and chloride ions, requiring neutralization before disposal.

Derivatization and Stability Considerations

11-Bromoundecanal is often converted to stabilized derivatives for storage or further reactions:

Acetal Formation

  • Dimethyl Acetal (3 ) : Treatment with methanol and trimethyl orthoformate under acidic conditions (TsOH) yields the dimethyl acetal (85% yield).

  • Ethylene Acetal (4 ) : Reaction with ethylene glycol at 95°C under nitrogen affords the ethylene acetal, enabling prolonged storage without aldehyde degradation.

Table 2: Acetal Derivatives of this compound

DerivativeConditionsYieldStability
3 MeOH, TsOH, 6 hours85%Stable at RT
4 Ethylene glycol, 95°C, 3.5h79%Stable >6 months

Challenges and Limitations

  • Byproduct Formation : Over-oxidation to carboxylic acids is negligible due to TEMPO’s selectivity for primary alcohols.

  • Sensitivity to Moisture : The aldehyde is hygroscopic, necessitating anhydrous workup and storage under argon.

  • Isomerization : During Wittig reactions, this compound generates cis/trans isomers (80:20 ratio), complicating product isolation.

Comparative Analysis of Synthetic Routes

While the TEMPO/NCS method is predominant, hypothetical alternatives remain unexplored:

  • Swern Oxidation : Could avoid halogenated solvents but may require low temperatures (−50°C), increasing operational complexity.

  • Pyridinium Chlorochromate (PCC) : Less selective for primary alcohols, risking over-oxidation .

Chemical Reactions Analysis

Types of Reactions

11-Bromoundecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) in water or amines in an organic solvent.

Major Products Formed

    Oxidation: 11-Bromoundecanoic acid.

    Reduction: 11-Bromoundecanol.

    Substitution: 11-Hydroxyundecanal or 11-amino-undecanal.

Scientific Research Applications

11-Bromoundecanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in biological studies.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-bromoundecanal depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atom can participate in substitution reactions, allowing the introduction of different functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in chemical and biological applications.

Comparison with Similar Compounds

1-Bromoundecane (CAS 693-67-4)

  • Molecular Formula : C₁₁H₂₃Br
  • Molecular Weight : 235.20 g/mol
  • Properties: A simple bromoalkane lacking the aldehyde group. It is non-hazardous and primarily used as a laboratory chemical or intermediate in alkylation reactions.

11-Bromoundecan-1-ol (CAS 1611-56-9)

  • Molecular Formula : C₁₁H₂₃BrO
  • Molecular Weight : 251.20 g/mol
  • Properties : Features a hydroxyl (-OH) group instead of an aldehyde. It is synthesized via phosphorylation and esterification reactions using triphenylphosphine and diethyl diazodicarboxylate in tetrahydrofuran (THF) . Its applications include polymer crosslinking and surfactant synthesis, where the hydroxyl group enables further functionalization .

11-Bromoundecanoic Acid (CAS 2834-05-1)

  • Molecular Formula : C₁₁H₂₁BrO₂
  • Molecular Weight : 265.19 g/mol
  • Properties : Contains a carboxylic acid (-COOH) terminus. It is a crystalline solid (melting point: 57°C) with applications in lipid metabolism studies and as a precursor for amphiphilic molecules. Its reactivity diverges from this compound, favoring nucleophilic substitution at the bromine site rather than aldehyde-mediated condensations .

1-Bromo-11-phenylundecane (CAS 101025-08-5)

  • Molecular Formula : C₁₇H₂₇Br
  • Molecular Weight : 311.30 g/mol
  • Properties: Incorporates a phenyl group at the terminal carbon. This aromatic substitution enhances hydrophobicity (XLogP3 = 8.1) and modifies its reactivity toward electrophilic aromatic substitution.

S-(11-Bromoundecyl) Thioacetate

  • Molecular Formula : C₁₃H₂₅BrOS
  • Molecular Weight : 309.30 g/mol
  • Properties: Contains a thioacetate group (-SCOCH₃), enabling thiol-ene click chemistry.

Comparative Data Table

Table 1. Structural and Functional Comparison of this compound with Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Key Applications Reactivity Highlights
This compound C₁₁H₂₁BrO 249.19 Aldehyde (-CHO) Wittig reactions, fluorescent probes Aldehyde condensation, oxidation
1-Bromoundecane C₁₁H₂₃Br 235.20 Bromoalkane (-Br) Alkylation reactions Nucleophilic substitution
11-Bromoundecan-1-ol C₁₁H₂₃BrO 251.20 Hydroxyl (-OH) Polymer crosslinking, surfactants Esterification, phosphorylation
11-Bromoundecanoic Acid C₁₁H₂₁BrO₂ 265.19 Carboxylic acid (-COOH) Lipid studies, amphiphilic molecules Acid-catalyzed reactions, decarboxylation
1-Bromo-11-phenylundecane C₁₇H₂₇Br 311.30 Phenyl (-C₆H₅) Hydrophobic materials Electrophilic aromatic substitution
S-(11-Bromoundecyl) Thioacetate C₁₃H₂₅BrOS 309.30 Thioacetate (-SCOCH₃) Nanomaterial functionalization Thiol-ene click chemistry

Divergent Reactivity of Brominated Undecyl Compounds

  • 1-Bromoundecane : Lacks functional groups for condensation but is ideal for SN2 reactions due to its primary bromide structure .
  • 11-Bromoundecanoic Acid: The carboxylic acid group enables conjugation with amines or alcohols, forming amides or esters for drug delivery systems .
  • 11-Bromoundecan-1-ol : The hydroxyl group supports etherification, enhancing its role in polymer chemistry .

Q & A

Q. What are the established synthetic routes for 11-Bromoundecanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves bromination of undecanol using reagents like PBr₃ or HBr under controlled temperatures (0–5°C). Yield optimization requires monitoring stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield discrepancies often arise from incomplete bromination or side reactions (e.g., elimination); TLC and GC-MS are critical for intermediate validation .

Q. How can researchers characterize the purity and structure of 11-Bromoundecanol?

Methodological Answer: Combine spectroscopic techniques:

  • NMR (¹H/¹³C): Confirm bromine substitution via chemical shifts (δ 3.4–3.6 ppm for -CH₂Br) and integration ratios .
  • FT-IR : Identify O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • GC-MS/HPLC : Quantify purity (>95% recommended for kinetic studies). Reproducibility requires calibration against certified reference materials .

Q. What safety protocols are critical when handling 11-Bromoundecanol in laboratory settings?

Methodological Answer:

  • Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and goggles due to potential skin/eye irritation .
  • Store in amber glass under inert gas (N₂/Ar) to prevent degradation.
  • Spill management: Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .

Q. How does 11-Bromoundecanol’s solubility vary across solvents, and what implications does this have for reaction design?

Methodological Answer: Test solubility in polar (water, methanol) vs. nonpolar (hexane, toluene) solvents via gravimetric analysis. Limited aqueous solubility necessitates phase-transfer catalysts for biphasic reactions. Solvent choice impacts nucleophilic substitution kinetics—e.g., DMSO enhances SN2 reactivity but may complicate purification .

Advanced Research Questions

Q. What mechanistic insights explain 11-Bromoundecanol’s reactivity in nucleophilic substitution versus elimination reactions?

Methodological Answer: Study using kinetic isotopic labeling (e.g., deuterated substrates) and DFT calculations to map transition states. Control variables:

  • Base strength (e.g., KOH vs. DBU): Strong bases favor elimination (E2) over SN2 .
  • Steric effects : Long alkyl chain reduces SN2 backside attack efficiency, increasing E2 competition. Monitor products via GC-MS and compare with computational models .

Q. How does 11-Bromoundecanol’s stability under varying pH and temperature conditions affect its applicability in multi-step syntheses?

Methodological Answer: Conduct accelerated stability studies:

  • pH 1–14 : Use buffer solutions; analyze degradation products (e.g., undecanol, HBr) via IC (ion chromatography) .
  • Thermal stress (40–100°C): Track decomposition rates with Arrhenius plots. Stability thresholds inform storage and reaction design (e.g., avoiding prolonged heating in acidic media) .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for 11-Bromoundecanol in cross-coupling reactions?

Methodological Answer: Replicate studies while controlling:

  • Catalyst purity : ICP-MS to verify Pd/Cu catalyst metal content .
  • Moisture levels : Karl Fischer titration to exclude water-induced side reactions.
  • Statistical rigor : Use ANOVA to compare datasets; publish raw spectra/chromatograms to enable peer validation .

Q. How do structural analogs (e.g., 11-Chloroundecanol) compare in reactivity and selectivity, and what computational tools predict these differences?

Methodological Answer: Perform Hammett plot analyses to correlate substituent effects (Br vs. Cl) with reaction rates. Use Gaussian or ORCA software for:

  • Electrostatic potential maps : Visualize nucleophilic attack sites.
  • Activation energy barriers : Compare SN2 pathways. Experimental validation via competition experiments (mixed halide substrates) .

Methodological Notes

  • Data Reproducibility : Archive raw NMR/GC-MS files in repositories like Zenodo, adhering to FAIR principles .
  • Error Reporting : Quantify uncertainties (e.g., ±5% yield) and document instrument calibration protocols .
  • Ethical Compliance : Disclose conflicts of interest and obtain institutional review for hazardous material usage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
11-Bromoundecanal
Reactant of Route 2
11-Bromoundecanal

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